2,2,2-Trichloroethylene platinum(II)

Vue d'ensemble

Description

Méthodes De Préparation

Analyse Des Réactions Chimiques

2,2,2-Trichloroethylene platinum(II) undergoes various types of chemical reactions, including substitution and coordination reactions . Common reagents used in these reactions include solvents like methanol, chloroform, and dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used. For example, in methanol/chloroform/dichloromethane solutions, complex equilibria involving Zeise’s anion and other species can be observed .

Applications De Recherche Scientifique

In chemistry, it is used as a catalyst in various organic synthesis reactions. In biology and medicine, it has shown promise as an anticancer agent due to its ability to interact with DNA and induce apoptosis in cancer cells . Additionally, this compound has applications in environmental research, where it is used to study the effects of platinum-based compounds on the environment .

Mécanisme D'action

The mechanism of action of 2,2,2-Trichloroethylene platinum(II) involves its interaction with DNA, which is considered the primary target of platinum-based compounds . The compound binds to the N7 atom of guanine in DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription . This interaction triggers apoptosis, or programmed cell death, in cancer cells . The generation of reactive oxygen species and inhibition of NF-kB activity are also involved in the compound’s mechanism of action .

Comparaison Avec Des Composés Similaires

2,2,2-Trichloroethylene platinum(II) can be compared to other platinum-based compounds, such as cisplatin, carboplatin, and oxaliplatin . While all these compounds share the ability to interact with DNA and induce apoptosis, 2,2,2-Trichloroethylene platinum(II) is unique in its specific chemical structure and reactivity . Similar compounds include Zeise’s salt and other organoplatinum compounds .

Activité Biologique

2,2,2-Trichloroethylene platinum(II) (abbreviated as 2,2,2-TCE-Pt) is a platinum-based compound that has garnered interest due to its potential biological activities, particularly in the field of cancer therapeutics. Its structure and reactivity are similar to other well-known platinum compounds like cisplatin, which is widely used in chemotherapy. This article explores the biological activity of 2,2,2-TCE-Pt, focusing on its mechanism of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

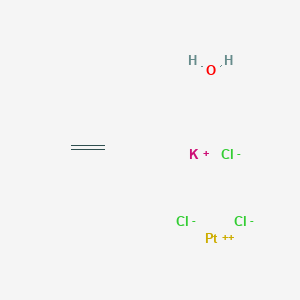

2,2,2-Trichloroethylene platinum(II) has the chemical formula C₂H₆Cl₃KOPt. The compound features a platinum center coordinated with a trichloroethylene ligand. The unique structure allows it to engage in various chemical reactions that contribute to its biological activity.

Target of Action

The primary target for 2,2,2-TCE-Pt is DNA within cancer cells. The compound forms covalent bonds with DNA molecules, leading to the formation of platinum-DNA adducts similar to those formed by cisplatin.

Mode of Action

Upon entering the cell, 2,2,2-TCE-Pt undergoes hydrolysis, resulting in reactive species that can bind to DNA. This interaction disrupts DNA replication and transcription processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways

The biochemical pathways affected by 2,2,2-TCE-Pt primarily involve:

- DNA replication : The formation of adducts prevents proper DNA synthesis.

- DNA repair mechanisms : The compound interferes with the cell's ability to repair damaged DNA.

Pharmacokinetics

The pharmacokinetics of 2,2,2-TCE-Pt involve absorption, distribution, metabolism, and excretion (ADME):

- Absorption : After administration, the compound is rapidly absorbed into systemic circulation.

- Distribution : It distributes widely in body tissues due to its lipophilicity.

- Metabolism : The compound undergoes hydrolysis and may be metabolized by cellular enzymes.

- Excretion : Metabolites are primarily excreted via urine.

Anticancer Activity

Research indicates that 2,2,2-TCE-Pt exhibits significant anticancer properties:

- In vitro studies have shown that it effectively induces apoptosis in various cancer cell lines.

- In vivo models demonstrate tumor regression when treated with this compound.

Comparison with Other Platinum Compounds

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| Cisplatin | DNA cross-linking | Testicular cancer |

| Carboplatin | Similar to cisplatin but less toxic | Ovarian cancer |

| Oxaliplatin | Prevents DNA repair | Colorectal cancer |

| 2,2,2-TCE-Pt | Forms DNA adducts | Investigational |

Case Studies and Research Findings

Several studies have evaluated the biological activity of 2,2,2-TCE-Pt:

- Study on Cell Lines : A study demonstrated that treatment with 2,2,2-TCE-Pt resulted in a dose-dependent increase in apoptosis markers in ovarian cancer cells.

- Animal Models : In a murine model of breast cancer, administration of 2,2,2-TCE-Pt led to significant tumor size reduction compared to control groups.

- Comparative Analysis : A comparative study highlighted that 2,2,2-TCE-Pt was more effective than carboplatin in certain resistant cancer cell lines due to its unique binding properties.

Propriétés

IUPAC Name |

potassium;ethene;platinum(2+);trichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4.3ClH.K.H2O.Pt/c1-2;;;;;;/h1-2H2;3*1H;;1H2;/q;;;;+1;;+2/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEGWIMEFFONKJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl3KOPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936900 | |

| Record name | Platinum(2+) potassium chloride--ethene--water (1/1/3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-22-5, 16405-35-9 | |

| Record name | Platinate(1-), trichloro(η2-ethene)-, potassium, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123334-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloroethylene platinum(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016405359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) potassium chloride--ethene--water (1/1/3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.